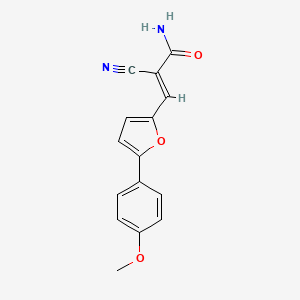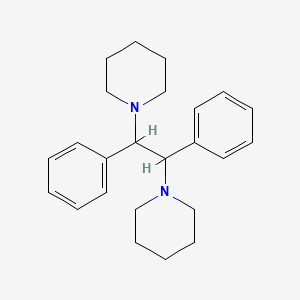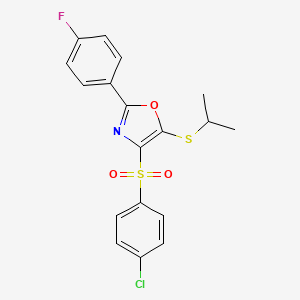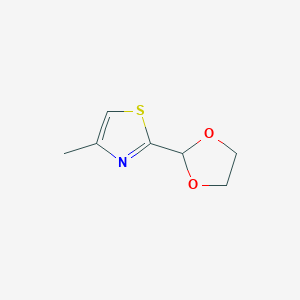
1-(1-Bromoethyl)-4-fluorobenzene
概要
説明
1-(1-Bromoethyl)-4-fluorobenzene is likely a brominated and fluorinated derivative of benzene. Benzene is a six-membered ring with alternating double bonds, and it’s one of the key structures in organic chemistry . The bromoethyl group is attached to one carbon of the benzene ring, and a fluorine atom is attached to a carbon four positions away .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromoethyl group (-CH2-CH2-Br) attached to one carbon and a fluorine atom attached to a carbon four positions away .Chemical Reactions Analysis
Benzene rings are known to undergo reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution . The bromine in the bromoethyl group could potentially be a good leaving group, opening up possibilities for substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other brominated and fluorinated benzene derivatives. It would likely be a liquid at room temperature, with a density greater than that of water .科学的研究の応用
Synthesis and Radiochemical Applications
- Synthon Preparation : (Ermert et al., 2004) discussed the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key compound for 18F-arylation reactions in radiochemistry. This work demonstrated various methods for its preparation, highlighting its significance in the field of radiochemical synthesis.
Photodissociation Studies
- Ultraviolet Photodissociation : A study by (Gu et al., 2001) explored the ultraviolet photodissociation of 1-bromo-4-fluorobenzene. This research, utilizing photofragment translational spectroscopy, provided insights into the energy distributions of photofragments and the influence of fluorine substitution on photodissociation mechanisms.
Electrochemical and Organometallic Chemistry
Electrochemical Fluorination : (Horio et al., 1996) investigated the side-reactions during the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. This study provides an understanding of the reaction mechanisms and the formation of various fluorinated compounds.
Palladium-Catalyzed Reactions : (Chen et al., 2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles. This research is significant in the context of creating various heterocycles, demonstrating the compound's utility in organometallic chemistry.
Chemical Education and Spectroscopy
Educational Use : (Hein et al., 2015) described the use of 1-bromo-4-fluorobenzene in an educational setting for a Grignard experiment. This study highlights its role in teaching advanced concepts in organic chemistry.
Spectroscopic Investigation : (Gu et al., 2001) also provided valuable data on the spectroscopic properties of 1-bromo-4-fluorobenzene, aiding in the understanding of its molecular structure and behavior.
作用機序
Bromoethyl Compounds
Bromoethyl compounds are a type of organobromine compound. They are often used in organic synthesis due to their reactivity. They can undergo various reactions such as free-radical addition, substitution, and elimination reactions . These reactions can lead to a variety of products depending on the conditions and reactants used .
Fluorobenzene Compounds
Fluorobenzene is a type of aromatic halide. The presence of the fluorine atom can influence the reactivity of the benzene ring, often directing electrophilic aromatic substitution reactions to the ortho and para positions .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors such as the compound’s chemical structure, its solubility in water and fat, and its size .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its mechanism of action and its specific targets within the body. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Environmental Factors
Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s stability and efficacy. For example, certain compounds may degrade or become inactive under specific conditions .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-Bromoethyl)-4-fluorobenzene involves the reaction of 4-fluorobenzene with 1-bromoethane in the presence of a strong base.", "Starting Materials": [ "4-fluorobenzene", "1-bromoethane", "strong base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 4-fluorobenzene and 1-bromoethane to a reaction flask", "Add a strong base to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
| 65130-46-3 | |
分子式 |
C9H10INO2S |
分子量 |
323.15 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChIキー |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)Br |
正規SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)



![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)
![Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2703236.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B2703241.png)
